molecular formula C12H11ClN2 B3153153 9-Methyl-9H-pyrido[3,4-B]indole hydrochloride CAS No. 752213-27-7

9-Methyl-9H-pyrido[3,4-B]indole hydrochloride

Cat. No. B3153153
M. Wt: 218.68 g/mol
InChI Key: LIJMJBPQJQWHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-9H-pyrido[3,4-B]indole hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that has a pyridine ring fused to an indole ring. This compound is commonly used in the synthesis of various other compounds and has been found to have several significant biochemical and physiological effects.

Scientific Research Applications

Environmental Epidemiology and Neurological Effects
Environmental factors, including exposure to compounds like harmane (1-methyl-9H-pyrido[3,4-b]indole), are under investigation for their role in essential tremor (ET), a common neurological disorder. Preliminary studies have started to explore the potential link between specific toxins and ET, highlighting the need for further research to understand the environmental epidemiology of such neurological conditions and the implications of these compounds on human health (Louis, 2008).

Indole Synthesis and Applications in Organic Chemistry
The synthesis of indole and its derivatives, including those related to 9-Methyl-9H-pyrido[3,4-B]indole, remains a topic of considerable interest in organic chemistry. The diversity of synthetic methods reflects the importance of indole as a core structure in many bioactive compounds. Understanding the various approaches to indole synthesis, including the formation of its bonds and the classification of methods, is crucial for developing new drugs and compounds with enhanced efficacy and specificity (Taber & Tirunahari, 2011).

properties

IUPAC Name

9-methylpyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2.ClH/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJMJBPQJQWHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9H-pyrido[3,4-B]indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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